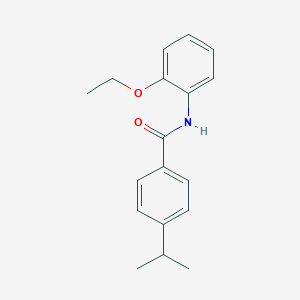![molecular formula C14H17N3O2 B262171 N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide, also known as Ro 115-1240, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 acts as a selective antagonist of the neuropeptide Y2 receptor. Neuropeptide Y (NPY) is a neurotransmitter that is involved in the regulation of food intake, energy homeostasis, and stress response. The NPY Y2 receptor is one of the five subtypes of NPY receptors and is expressed in various regions of the brain and peripheral tissues. N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 binds to the Y2 receptor and blocks the binding of NPY, thereby inhibiting its biological effects.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has also been found to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has several advantages for lab experiments. It is a highly selective antagonist of the neuropeptide Y2 receptor and has been extensively studied for its potential applications in scientific research. However, N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 also has some limitations for lab experiments. It is a relatively expensive compound and may not be readily available in some laboratories. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has a short half-life and may require frequent administration in animal studies.
Direcciones Futuras
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has several potential future directions for scientific research. It may be further studied for its potential application in the treatment of obesity, type 2 diabetes, and cancer. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 may be used as a tool for studying the role of neuropeptide Y2 receptor in various physiological and pathological conditions. Further studies are needed to fully understand the mechanism of action and potential applications of N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 in scientific research.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has been extensively studied for its potential applications in scientific research. It has been found to act as a potent and selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of food intake and energy homeostasis. N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Nombre del producto |
N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H17N3O2/c18-14(11-19-13-5-2-1-3-6-13)16-7-4-9-17-10-8-15-12-17/h1-3,5-6,8,10,12H,4,7,9,11H2,(H,16,18) |
Clave InChI |
VDQDGHAXRAPZRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)



